molecular formula C20H19NO3 B1331337 1-Fmoc-4-piperidone CAS No. 204376-55-6

1-Fmoc-4-piperidone

Cat. No.: B1331337
CAS No.: 204376-55-6
M. Wt: 321.4 g/mol
InChI Key: AMWDMRLGMSQZTK-UHFFFAOYSA-N
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Description

1-Fmoc-4-piperidone, also known as (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate, is a derivative of piperidone. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its structure includes a piperidone ring with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the coupling reactions .

Future Directions

The future of peptide-based drugs is promising, and the use of 1-Fmoc-4-piperidone in peptide synthesis plays a significant role in this field . The development and use of this N-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes is an area of ongoing research .

Preparation Methods

1-Fmoc-4-piperidone can be synthesized through various methods. One common synthetic route involves the reaction of 4-oxopiperidinium chloride with N-(9-fluorenylmethoxycarbonyloxy)succinimide. This reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

1-Fmoc-4-piperidone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

1-Fmoc-4-piperidone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Comparison with Similar Compounds

1-Fmoc-4-piperidone can be compared with other piperidone derivatives, such as:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDMRLGMSQZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352991
Record name 1-Fmoc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204376-55-6
Record name 1-Fmoc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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